4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane is a boron-containing compound that features a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound particularly interesting for applications in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane typically involves the coupling of pyrene with a boronic ester. A common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where pyrene-1-boronic acid or its pinacol ester reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene quinones.
Substitution: The boron center can participate in substitution reactions, such as the formation of boronic acids or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like halogens or nucleophiles can be used under mild conditions to achieve substitution at the boron center.
Major Products
Oxidation: Pyrene quinones.
Substitution: Various boronic acid derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Its fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane exerts its effects is largely based on its ability to participate in electron transfer processes. The pyrene moiety can absorb light and enter an excited state, which can then transfer energy to other molecules. This property is exploited in fluorescence-based applications .
Comparison with Similar Compounds
Similar Compounds
- Pyrene-1-boronic acid
- Pyrene-1-pinacol boronate
- Tetraphenylethylene-substituted pyrenes
Uniqueness
4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane is unique due to its combination of a boron center and a pyrene moiety, which imparts both fluorescence and reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of advanced materials and sensors .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-11-16-9-8-14-6-5-7-15-10-12-17(18)20(16)19(14)15/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXSUBZBOVYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=CC=CC5=C4C3=C(C=C2)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454445 | |
Record name | 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349666-24-6 | |
Record name | 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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